萘绿

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naphthalene green is a synthetic dye derived from naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This compound is known for its vibrant green color and is used in various applications, including textiles, inks, and biological staining.

科学研究应用

Naphthalene green has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other organic compounds.

Biology: Employed as a staining agent for biological tissues and cells.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and inks.

作用机制

Target of Action

Naphthalene, a polycyclic aromatic hydrocarbon, has been found to interact with various targets in the environment. It has been observed to significantly enhance the biodegradation of phenanthrene by Pseudomonas sp. SL-6 . The primary targets of naphthalene are the enzymes involved in the catabolism of polycyclic aromatic hydrocarbons (PAHs), transporters, and electron transfer carriers .

Mode of Action

Naphthalene interacts with its targets through various mechanisms. In the process of enhancing the biodegradation of phenanthrene, the regulator NahR, activated by salicylate (an intermediate of naphthalene biodegradation), up-regulates degradation enzymes (NahABCDE and SalABCDEFGH), which enhances the biodegradation of phenanthrene and accumulation of toxic intermediate–1-hydroxy-2-naphthoic acid (1H2Na) .

Biochemical Pathways

Naphthalene affects several biochemical pathways. The up-regulated proteins mainly concentrated in PAH catabolism, Transporters, and Electron transfer carriers . The up-regulation of cytochrome C promotes the above process running smoothly .

Result of Action

The action of naphthalene results in various molecular and cellular effects. For instance, naphthalene exposure triggers the onset of oxidative stress as evidenced by the destruction of the antioxidant enzyme system . The lipid peroxidation and DNA oxidative damage levels induced by naphthalene were found to be significant .

Action Environment

The action of naphthalene is influenced by various environmental factors. Naphthalene is frequently detected in PAH-contaminated soil, and its residues may pose an eco-toxicological threat to soil organisms . The toxic effects of naphthalene are closely tied to phenolic and quinone metabolites in biological metabolism .

准备方法

Synthetic Routes and Reaction Conditions: Naphthalene green is typically synthesized through a series of chemical reactions starting from naphthalene. The process involves sulfonation, nitration, and subsequent reduction and coupling reactions. The sulfonation of naphthalene produces naphthalene sulfonic acid, which is then nitrated to form nitronaphthalene sulfonic acid. This intermediate is reduced to form aminonaphthalene sulfonic acid, which is then coupled with a diazonium salt to produce the final green dye.

Industrial Production Methods: In industrial settings, the production of naphthalene green involves large-scale sulfonation and nitration processes, followed by reduction and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures and pressures are common in industrial production to enhance efficiency and reduce costs.

化学反应分析

Types of Reactions: Naphthalene green undergoes various chemical reactions, including:

Oxidation: Naphthalene green can be oxidized to form naphthoquinone derivatives.

Reduction: The compound can be reduced to form naphthylamines.

Substitution: Naphthalene green can undergo electrophilic substitution reactions, such as halogenation and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while sulfonation requires sulfuric acid.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthylamines.

Substitution: Halogenated or sulfonated naphthalene derivatives.

相似化合物的比较

Naphthalene green is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Naphthol green B: Another green dye derived from naphthalene, used in similar applications.

Malachite green: A triphenylmethane dye with a different chemical structure but similar applications in staining and dyeing.

Brilliant green: Another triphenylmethane dye used in biological staining and as an antiseptic.

Naphthalene green stands out due to its specific synthesis route and the unique properties it imparts to the materials it is used with.

属性

IUPAC Name |

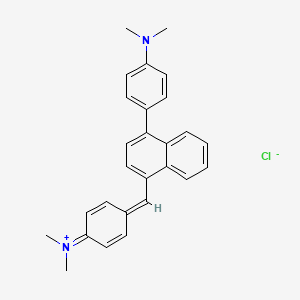

[4-[[4-[4-(dimethylamino)phenyl]naphthalen-1-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N2.ClH/c1-28(2)23-14-9-20(10-15-23)19-22-13-18-26(27-8-6-5-7-25(22)27)21-11-16-24(17-12-21)29(3)4;/h5-19H,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKHVLOAWKJNKP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C=C4C=CC(=[N+](C)C)C=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the nature of the interaction between Naphthalene Green VS and tannic acid?

A1: The research demonstrates that Naphthalene Green VS, an acid dye, forms a 1:1 complex with tannic acid []. This suggests a specific interaction occurs between these two molecules.

Q2: What is the primary driving force for complex formation between Naphthalene Green VS and tannic acid?

A2: While the study doesn't explicitly investigate the binding mechanism, it suggests that hydrogen bonding plays a crucial role in complex formation. This suggestion is based on the ΔH° (enthalpy change) values obtained for the interaction [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B577174.png)

![5-Amino-1H-benzo[d]imidazole-7-thiol](/img/structure/B577184.png)

![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B577185.png)